Cas no 2227783-45-9 ((1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol)
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol
- EN300-1732635
- 2227783-45-9
-
- Inchi: 1S/C9H14N2O2/c1-13-9-6-7(3-5-11-9)8(12)2-4-10/h3,5-6,8,12H,2,4,10H2,1H3/t8-/m1/s1
- InChI Key: JEPSDADLYJUAQX-MRVPVSSYSA-N
- SMILES: O[C@@H](C1C=CN=C(C=1)OC)CCN
Computed Properties
- Exact Mass: 182.105527694g/mol
- Monoisotopic Mass: 182.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 68.4Ų
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1732635-1g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1732635-5g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 5g |
$5014.0 | 2023-09-20 | ||
| Enamine | EN300-1732635-10g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 10g |
$7435.0 | 2023-09-20 | ||
| Enamine | EN300-1732635-0.05g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1732635-0.1g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1732635-0.25g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1732635-0.5g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1732635-1.0g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 1g |
$1729.0 | 2023-06-04 | ||
| Enamine | EN300-1732635-2.5g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1732635-5.0g |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol |
2227783-45-9 | 5g |
$5014.0 | 2023-06-04 |
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on (1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol
The Comprehensive Overview of (1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol (CAS No. 2227783-45-9)
(1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol, also known by its CAS registry number 2227783-45-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a methoxy-substituted pyridine ring, and a chiral alcohol moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, catalysis, and materials science.
The synthesis of (1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and stereoselective oxidations. Recent advancements in asymmetric catalysis have enabled the efficient construction of the chiral center at the propanol position, ensuring high enantiomeric excess in the final product. This has been particularly important for applications where stereochemistry plays a critical role, such as in the development of biologically active compounds.
One of the most promising areas of research involving this compound is its role as a building block in medicinal chemistry. The amino group and pyridine ring provide sites for further functionalization, allowing chemists to explore various substitution patterns and bioisosteric replacements. For instance, studies have shown that modifying the methoxy group on the pyridine ring can significantly alter the compound's pharmacokinetic properties, making it a valuable lead for drug discovery programs targeting central nervous system disorders or oncology.
In addition to its medicinal applications, (1R)-3-amino-1-(2-methoxypyridin-4-yl)propan-1-ol has also been investigated for its potential in catalytic processes. The chiral alcohol moiety can serve as a ligand in asymmetric hydrogenation reactions, offering new opportunities for the synthesis of enantioselective catalysts. Recent research has demonstrated that incorporating this compound into palladium-based catalysts can enhance their activity and selectivity in challenging transformations, such as those involving unreactive alkenes or aromatic systems.
From an analytical standpoint, the characterization of this compound has benefited from modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and stereochemistry. These methods have also facilitated the study of its conformational dynamics and intermolecular interactions, providing insights into its stability and reactivity under various conditions.
Looking ahead, the continued exploration of (1R)-3-amino-1-(2-methoxypyridin-4-y)lpropan-ol's properties is expected to yield further breakthroughs in both academic and industrial settings. Its unique combination of functional groups and stereochemical features positions it as a key player in advancing our understanding of complex molecular systems and their practical applications.
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